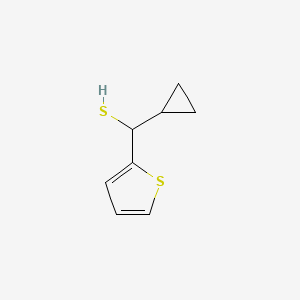
Cyclopropyl(thiophen-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(thiophen-2-yl)methanethiol is an organic compound that features a cyclopropyl group attached to a thiophene ring via a methanethiol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(thiophen-2-yl)methanethiol typically involves the reaction of cyclopropyl-containing substrates with thiophene derivatives. One common method involves the use of cyclopropyl bromide and thiophen-2-ylmethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(thiophen-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Cyclopropyl(thiophen-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism by which Cyclopropyl(thiophen-2-yl)methanethiol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol group. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmethanethiol: Lacks the cyclopropyl group but shares similar reactivity.
Cyclopropylmethanethiol: Lacks the thiophene ring but has similar structural features.
Cyclopropyl(thiophen-2-yl)methanone: Contains a carbonyl group instead of a thiol group.
Uniqueness
Cyclopropyl(thiophen-2-yl)methanethiol is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
Cyclopropyl(thiophen-2-yl)methanethiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C₈H₁₀S₂
- Molecular Weight : 170.3 g/mol
The unique structure of this compound combines a cyclopropyl group and a thiophene ring, which contributes to its distinct chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, contributing to its appeal in drug development aimed at treating infections.
Anticancer Activity
The compound has shown promise as an anticancer agent. Studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells. For instance, its mechanism appears to involve the modulation of tubulin polymerization, which is crucial for cell division .
Case Study :
In a study evaluating various thiophene derivatives, this compound was found to exhibit significant antiproliferative effects against multiple cancer cell lines, including lung and breast cancer cells. The study reported submicromolar growth inhibition (GI50) values, indicating potent anticancer activity .
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung Cancer) | 0.28 |
| MDA-MB-231 (Breast Cancer) | 0.22 |
| PC-3 (Prostate Cancer) | 0.36 |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may modulate protein function and influence cellular signaling pathways.
Redox Reactions
The compound may also participate in redox reactions, further influencing cellular processes. Such interactions can lead to alterations in the redox state of cells, potentially affecting their survival and proliferation.
Similar Compounds
A comparison with related compounds highlights the unique attributes of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Thiophen-2-ylmethanethiol | Lacks cyclopropyl group | Moderate antimicrobial activity |
| Cyclopropylmethanethiol | Lacks thiophene ring | Limited biological activity |
| Cyclopropyl(thiophen-2-yl)methanone | Contains a carbonyl group | Potential anticancer properties |
This compound stands out due to its dual structural characteristics that enhance its reactivity and biological efficacy.
Properties
Molecular Formula |
C8H10S2 |
|---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
cyclopropyl(thiophen-2-yl)methanethiol |
InChI |
InChI=1S/C8H10S2/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2 |
InChI Key |
FBOXYNUCGKNNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CS2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















